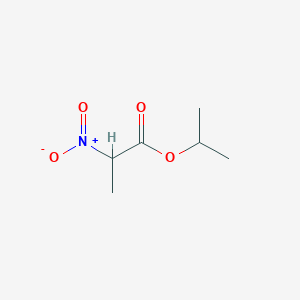

Isopropyl 2-nitropropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isopropyl 2-nitropropanoate is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group in isopropyl 2-nitropropanoate can undergo reduction to form primary amines or hydroxylamines under catalytic hydrogenation or chemical reducing conditions.

-

Catalytic Hydrogenation :

Isopropyl 2-nitropropanoateMeOHH2,Pd/CIsopropyl 2-aminopropanoate+H2O

Hydrogenation with Pd/C or Raney Ni under H₂ pressure reduces the nitro group to an amine. For example:Similar reductions of nitroalkanes to amines are well-documented in metabolic pathways for nitro compounds .

-

Zinc/Acid Reduction :

Treatment with Zn in acidic media (e.g., HCl) may yield hydroxylamines or amines depending on conditions .

Hydrolysis of the Ester Group

The ester linkage undergoes hydrolysis under acidic or basic conditions to yield 2-nitropropanoic acid and isopropyl alcohol:

Isopropyl 2-nitropropanoateH2OH+or OH−2-Nitropropanoic acid+Isopropyl alcohol

The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-nitro esters. This reactivity aligns with general ester hydrolysis mechanisms .

Transesterification Reactions

The isopropyl ester can undergo transesterification with alcohols in the presence of acid/base catalysts:

Isopropyl 2-nitropropanoate+ROHH+R-2-nitropropanoate+Isopropyl alcohol

For example, methanol would yield methyl 2-nitropropanoate. This reaction is typical for esters and is leveraged in synthetic chemistry for ester interchange .

Radical Coupling Reactions

The nitro group facilitates radical-mediated C–C bond formation. Vitamin B₁₂-catalyzed reactions with diazo compounds (e.g., ethyl diazoacetate) generate tertiary nitroalkanes via a proposed mechanism:

-

Radical Generation : Homolysis of Co–C bonds in vitamin B₁₂ produces alkyl radicals.

-

Nitronate Formation : Deprotonation of the nitro group forms a nitronate anion.

-

Coupling : Radical addition to the nitronate yields tertiary nitro products .

For this compound, this could lead to:

Isopropyl 2-nitropropanoate+Diazo compoundZn, LightVitamin B12Tertiary nitroalkane derivative

Nucleophilic Substitution at the Nitro Group

The nitro group’s electrophilic β-carbon can participate in nucleophilic additions. For example:

-

Cycloadditions : Nitro groups in aliphatic esters engage in [4+2] cycloadditions with dienes to form heterocycles .

-

Michael Additions : The nitro group’s electron-deficient β-position may accept nucleophiles (e.g., enolates) .

Oxidative Degradation

Under strong oxidative conditions (e.g., CrO₃/H₂SO₄), the nitro group may oxidize to a ketone or carboxylic acid, though this pathway is less common for aliphatic nitro compounds .

Propriétés

Formule moléculaire |

C6H11NO4 |

|---|---|

Poids moléculaire |

161.16 g/mol |

Nom IUPAC |

propan-2-yl 2-nitropropanoate |

InChI |

InChI=1S/C6H11NO4/c1-4(2)11-6(8)5(3)7(9)10/h4-5H,1-3H3 |

Clé InChI |

FURSNPYYPMGPOK-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C(C)[N+](=O)[O-] |

SMILES canonique |

CC(C)OC(=O)C(C)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.